Acetonitrile, [bis(phenylmethyl)amino]-
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Overview
Description
Acetonitrile, [bis(phenylmethyl)amino]- is a chemical compound with the molecular formula C16H16N2. It is also known as 2-(dibenzylamino)acetonitrile. This compound is characterized by the presence of a nitrile group (–CN) attached to a carbon atom, which is further bonded to a nitrogen atom substituted with two phenylmethyl (benzyl) groups. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [bis(phenylmethyl)amino]- typically involves the reaction of benzylamine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylamine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Acetonitrile, [bis(phenylmethyl)amino]- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [bis(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
Acetonitrile, [bis(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetonitrile, [bis(phenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The compound’s molecular targets and pathways depend on the specific reaction and application, but generally involve interactions with other molecules through nucleophilic addition or substitution .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Benzylamine: An amine with the formula C6H5CH2NH2.
Aminoacetonitrile: A compound with the formula H2NCH2CN, used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
Acetonitrile, [bis(phenylmethyl)amino]- is unique due to its dual benzyl substitution, which imparts distinct chemical properties and reactivity compared to simpler nitriles and amines. This makes it particularly valuable in specialized synthetic applications and research .
Properties
CAS No. |
51643-96-0 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(dibenzylamino)acetonitrile |
InChI |
InChI=1S/C16H16N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,12-14H2 |
InChI Key |
CGIPEYUEMKXNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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